molecular formula C18H16ClNO3 B12766835 4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide CAS No. 854078-33-4

4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide

Cat. No.: B12766835
CAS No.: 854078-33-4
M. Wt: 329.8 g/mol
InChI Key: VIIOOFMLCDKGFG-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide typically involves multiple steps:

    Friedel-Crafts Acylation: The initial step often involves the acylation of a chloro-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Coupling Reaction: The final step involves coupling the acylated and methoxylated intermediate with a suitable amine derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Methanol and a base like sodium methoxide (NaOMe).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methoxyphenyl)benzamide: Lacks the methylene-2-oxo-propyl group.

    4-Methoxy-N-(4-chlorophenyl)benzamide: Similar structure but different substitution pattern.

Uniqueness

4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

854078-33-4

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

4-chloro-N-[4-methoxy-2-(3-oxobut-1-en-2-yl)phenyl]benzamide

InChI

InChI=1S/C18H16ClNO3/c1-11(12(2)21)16-10-15(23-3)8-9-17(16)20-18(22)13-4-6-14(19)7-5-13/h4-10H,1H2,2-3H3,(H,20,22)

InChI Key

VIIOOFMLCDKGFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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